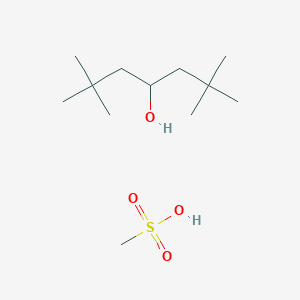
Methanesulfonic acid--2,2,6,6-tetramethylheptan-4-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol (1/1) is a compound formed by the combination of methanesulfonic acid and 2,2,6,6-tetramethylheptan-4-ol. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidic properties and ability to dissolve a wide range of metal salts . 2,2,6,6-Tetramethylheptan-4-ol is an organic compound with the formula C11H24O, characterized by its branched structure and alcohol functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol typically involves the esterification of methanesulfonic acid with 2,2,6,6-tetramethylheptan-4-ol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol may involve continuous flow processes where methanesulfonic acid and 2,2,6,6-tetramethylheptan-4-ol are mixed in precise stoichiometric ratios and passed through a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 2,2,6,6-tetramethylheptan-4-ol can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonic acid group in methanesulfonic acid can be reduced to form sulfides or thiols.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for esterification and sulfonation reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol involves its ability to act as a strong acid and a nucleophile. The methanesulfonic acid group can donate protons to initiate acid-catalyzed reactions, while the alcohol group can participate in nucleophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: Known for its strong acidic properties and ability to dissolve metal salts.
2,2,6,6-Tetramethylheptan-4-ol: Characterized by its branched structure and alcohol functional group.
Uniqueness
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol is unique due to the combination of the strong acidic properties of methanesulfonic acid and the branched structure of 2,2,6,6-tetramethylheptan-4-ol. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
192864-77-0 |
|---|---|
Molecular Formula |
C12H28O4S |
Molecular Weight |
268.42 g/mol |
IUPAC Name |
methanesulfonic acid;2,2,6,6-tetramethylheptan-4-ol |
InChI |
InChI=1S/C11H24O.CH4O3S/c1-10(2,3)7-9(12)8-11(4,5)6;1-5(2,3)4/h9,12H,7-8H2,1-6H3;1H3,(H,2,3,4) |
InChI Key |
DZJUKZODOGNMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CC(C)(C)C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















